![molecular formula C7H8F6O3 B14662062 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 51125-44-1](/img/structure/B14662062.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups and a dioxolane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is often used in various industrial and scientific applications due to these properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of trifluoroacetic acid with ethylene glycol in the presence of a catalyst The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are ethers and esters.
科学的研究の応用
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The dioxolane ring provides structural stability, preventing the compound from undergoing rapid degradation.
類似化合物との比較
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 1,3-Dioxolane
Comparison:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane: Similar in structure but lacks the ethan-1-ol group, making it less versatile in certain applications.
- 2,2-Dimethyl-1,3-dioxolane: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties such as lower thermal stability.
- 1,3-Dioxolane: Lacks the trifluoromethyl groups, making it less resistant to oxidation and thermal degradation.
The unique combination of trifluoromethyl groups and the dioxolane ring in 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol provides it with enhanced stability and resistance to chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
51125-44-1 |
|---|---|
分子式 |
C7H8F6O3 |
分子量 |
254.13 g/mol |
IUPAC名 |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H8F6O3/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14/h4,14H,1-3H2 |
InChIキー |
RKSMNCOFILYXRA-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


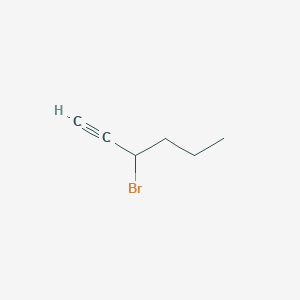


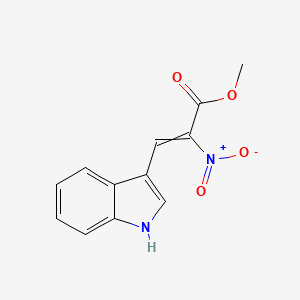
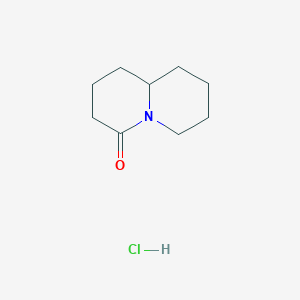
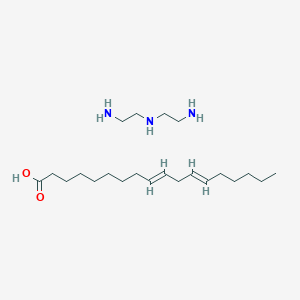
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
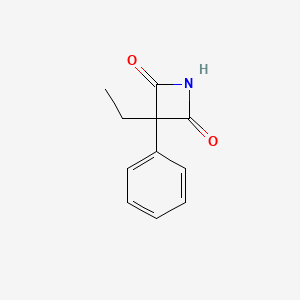
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
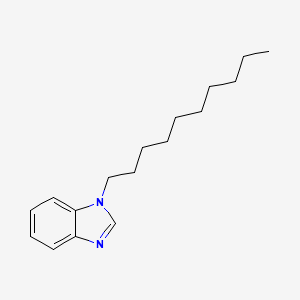
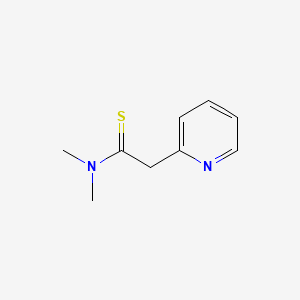
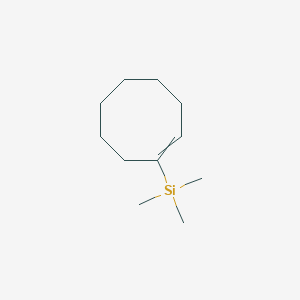
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
